molecular formula C21H24N2O2S B2707298 1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((4-methylquinolin-2-yl)thio)ethanone CAS No. 690643-03-9

1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((4-methylquinolin-2-yl)thio)ethanone

Cat. No.: B2707298
CAS No.: 690643-03-9
M. Wt: 368.5
InChI Key: JGTLZARJZCZXEY-UHFFFAOYSA-N
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Description

This compound features a 2,5-dimethylpyrrole core substituted with a 2-methoxyethyl group at the N1 position and a thioether-linked ethanone moiety connected to a 4-methylquinoline group. The presence of the 4-methylquinoline moiety may confer π-π stacking and hydrogen-bonding capabilities, which are critical in drug design .

Properties

IUPAC Name

1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(4-methylquinolin-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-14-11-21(22-19-8-6-5-7-17(14)19)26-13-20(24)18-12-15(2)23(16(18)3)9-10-25-4/h5-8,11-12H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTLZARJZCZXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=C(N(C(=C3)C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((4-methylquinolin-2-yl)thio)ethanone, also known by its CAS number 671200-68-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC20H22N2O2S
Molecular Weight354.47 g/mol
Boiling Point547.4 ± 50.0 °C (Predicted)
Density1.18 ± 0.1 g/cm³ (Predicted)
pKa2.32 ± 0.61 (Predicted)

These properties suggest a complex structure that may influence its interactions with biological systems.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this pyrrole derivative exhibit significant anticancer activity. For instance, derivatives containing the 2,5-dimethylpyrrole moiety have been shown to suppress cell growth and enhance glucose uptake in cancer cells, which is critical for their survival and proliferation .

Mechanism of Action:
The mechanism by which these compounds exert their effects often involves modulation of metabolic pathways associated with ATP production and cell viability. Specifically, one study demonstrated that a similar compound increased intracellular ATP levels while suppressing growth in monoclonal antibody-producing cells . This suggests a potential application in optimizing bioproduction processes in biotechnology.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. The presence of the thioether linkage and the quinoline moiety appears to play a crucial role in the compound's activity against various cancer cell lines .

Case Studies

  • Cell Culture Analysis : In a controlled study, cells treated with derivatives of this compound showed improved productivity in monoclonal antibody production by maintaining higher viability rates compared to untreated controls . The addition of this compound led to a 1.5-fold increase in antibody concentration.
  • Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of related compounds on glioma cell lines. The findings indicated that certain derivatives could effectively induce apoptosis without affecting healthy cell lines, suggesting a selective action against cancerous cells .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar compounds have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression, which could be a pathway worth exploring for this compound .

Therapeutic Uses

The compound may also have therapeutic implications in treating metabolic syndromes, including type 2 diabetes and obesity. Similar compounds have been noted to inhibit enzymes involved in glucose metabolism and lipid regulation, suggesting that this compound could also exhibit such properties .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit cancer cell growth. For example, a study reported that specific structural modifications led to enhanced activity against MCF-7 cells with IC50 values ranging from 1.9 to 7.52 μg/mL . This indicates a strong potential for further development into therapeutic agents.

Pharmacological Research

Pharmacological research has also indicated that compounds with similar structures exhibit significant inhibitory effects on various biological targets. For instance, they may act as inhibitors for enzymes linked to steroid metabolism, which is crucial for conditions like metabolic syndrome . This suggests that 1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((4-methylquinolin-2-yl)thio)ethanone could be explored for similar applications.

Data Table: Summary of Findings

Application AreaFindingsReferences
Anticancer ActivityEffective against MCF-7 and HCT-116 cell lines; induces apoptosis
Therapeutic UsesPotential for treating metabolic syndrome; enzyme inhibition
Synthesis PathwaysInvolves pyrrole formation, alkylation, and thioether formation

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-methylquinoline group distinguishes it from analogues with heterocycles like tetrazole () or thiadiazole (), which may alter π-stacking and solubility.
  • The 2-methoxyethyl substituent enhances hydrophilicity compared to furylmethyl () or phenylethyl () groups.

Key Observations :

  • The target compound’s synthesis may require palladium-catalyzed cross-coupling (common for quinoline-thioether linkages), contrasting with TDAE-mediated methods () or acid-catalyzed cyclizations ().

Physicochemical Properties

Table 3: Physicochemical Data

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Stability Notes Evidence ID
Target Compound ~398.5 ~3.2 Moderate (DMSO) Stable under inert conditions -
2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-pyrrol-2-yl)ethan-1-one 252.3 ~1.8 High (aqueous) Sensitive to oxidation
Ethanone, 1-(2-thienyl)- 126.2 ~1.5 High (ethanol) Stable at RT

Key Observations :

  • The target compound’s higher molecular weight and quinoline group reduce aqueous solubility compared to simpler analogues ().
  • The thioether linkage may confer oxidative stability superior to triazole-thio derivatives ().

Key Observations :

  • The 4-methylquinoline group in the target compound may target kinase enzymes, unlike pyrazole () or amino-pyrrole () derivatives.

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